2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)BENZAMIDE is a complex organic compound featuring a pyrazole ring substituted with nitro and methyl groups, and a benzamide moiety substituted with tetrafluorophenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)BENZAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by nitration to introduce the nitro group at the 4-position.
Methylation: The methyl groups are introduced at the 3 and 5 positions of the pyrazole ring using methylating agents such as methyl iodide in the presence of a base.
Benzamide Formation: The benzamide moiety is synthesized by reacting 2,3,5,6-tetrafluoroaniline with benzoyl chloride under basic conditions.
Coupling Reaction: The final step involves coupling the pyrazole derivative with the benzamide derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including continuous flow processes and the use of automated reactors to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atoms on the benzamide ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or iron powder with hydrochloric acid (HCl) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Aminopyrazole: Reduction of the nitro group yields an aminopyrazole derivative.
Substituted Benzamides: Nucleophilic substitution on the benzamide ring can yield various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development studies.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new pharmaceuticals. Its structural features allow for the exploration of various biological targets and pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)BENZAMIDE would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the fluorinated benzamide moiety could enhance binding affinity to specific proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-nitro-1H-pyrazole: Shares the pyrazole core but lacks the benzamide moiety.
2,3,5,6-Tetrafluorobenzamide: Contains the benzamide structure but lacks the pyrazole ring.
N-(2,3,5,6-Tetrafluorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide: Similar structure but with an acetamide linkage instead of a benzamide.
Uniqueness
The uniqueness of 2-[
Properties
Molecular Formula |
C19H14F4N4O3 |
---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)benzamide |
InChI |
InChI=1S/C19H14F4N4O3/c1-9-18(27(29)30)10(2)26(25-9)8-11-5-3-4-6-12(11)19(28)24-17-15(22)13(20)7-14(21)16(17)23/h3-7H,8H2,1-2H3,(H,24,28) |
InChI Key |
CTJSBSIQCNHSEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2C(=O)NC3=C(C(=CC(=C3F)F)F)F)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.